molecular formula C26H20O5 B283963 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one

7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one

Cat. No. B283963
M. Wt: 412.4 g/mol
InChI Key: TYGLLAWYVFJZNC-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one, also known as MPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. MPA is a derivative of coumarin, a natural compound found in many plants, and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that regulates inflammation and cell survival.
Biochemical and Physiological Effects
7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one can reduce tumor growth, improve cognitive function, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one in lab experiments is its ability to inhibit HDACs, which can be useful for studying gene expression and epigenetics. Another advantage is its ability to reduce inflammation, which can be useful for studying immune responses. However, one limitation of using 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research on 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one, including:
1. Further studies on the mechanism of action of 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one, including its effects on other enzymes and signaling pathways.
2. Studies on the potential applications of 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one in combination with other drugs or therapies, such as chemotherapy or immunotherapy.
3. Studies on the pharmacokinetics and pharmacodynamics of 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one, including its absorption, distribution, metabolism, and excretion in the body.
4. Studies on the potential toxicity of 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one, including its effects on different organs and systems in the body.
5. Studies on the potential applications of 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one in other fields of research, such as cardiovascular disease, diabetes, and infectious diseases.
Conclusion
In conclusion, 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one is a synthetic compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one in research and its potential applications in medicine.

Synthesis Methods

There are several methods for synthesizing 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one, including the Knoevenagel condensation reaction, the Suzuki-Miyaura coupling reaction, and the Heck reaction. The Knoevenagel condensation reaction involves the reaction between 4-methoxyphenylacetic acid and 7-methoxy-4-phenylcoumarin in the presence of a base catalyst. The Suzuki-Miyaura coupling reaction involves the reaction between 4-methoxyphenylboronic acid and 7-methoxy-4-phenylcoumarin in the presence of a palladium catalyst. The Heck reaction involves the reaction between 4-methoxyphenylacrylate and 7-methoxy-4-phenylcoumarin in the presence of a palladium catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the specific research application.

Scientific Research Applications

7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

Molecular Formula

C26H20O5

Molecular Weight

412.4 g/mol

IUPAC Name

7-methoxy-8-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4-phenylchromen-2-one

InChI

InChI=1S/C26H20O5/c1-29-19-11-8-17(9-12-19)10-14-22(27)25-23(30-2)15-13-20-21(16-24(28)31-26(20)25)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-10+

InChI Key

TYGLLAWYVFJZNC-GXDHUFHOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC

SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.